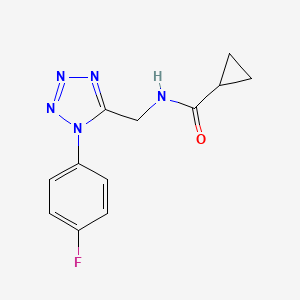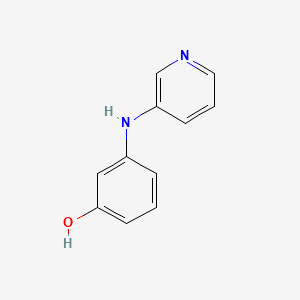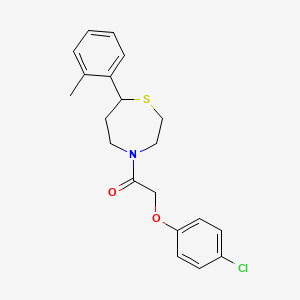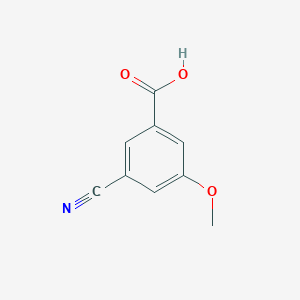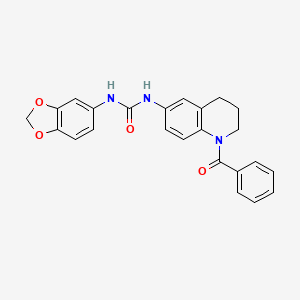
4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the introduction of the aminomethyl group to a fluorinated hexanoic acid derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems ensures consistency and efficiency in production, meeting the high demand for this compound in various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety.
Industry: It is employed in the production of specialty chemicals and advanced materials, benefiting sectors like electronics and aerospace.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. Its effects are mediated through binding to enzymes or receptors, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Known for its role in folate synthesis, it shares the aminomethyl group but lacks the fluorinated structure.
Aminolevulinic acid: Used in photodynamic therapy, it has a different functional group arrangement but similar applications in medicine.
Uniqueness
4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride stands out due to its fluorinated structure, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise biochemical interactions.
Propiedades
IUPAC Name |
4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5NO2.ClH/c8-6(9,7(10,11)12)4(3-13)1-2-5(14)15;/h4H,1-3,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVRQYGATSHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)C(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
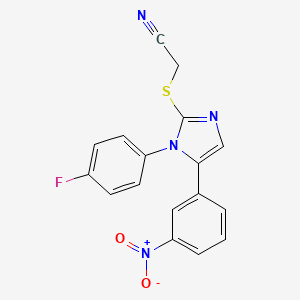
![2-{[2-(3,4-DIMETHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2463685.png)
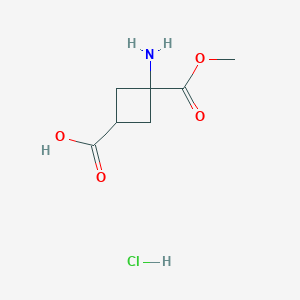
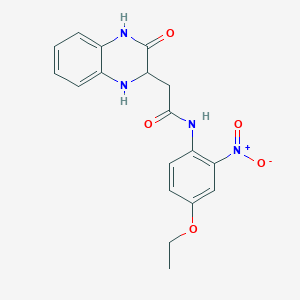
![ethyl 1-(4-fluorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2463690.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2463693.png)
![1-(4-bromo-2-fluorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2463695.png)
